2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione
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Description
2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H16N2O2S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound interacts with TopI by stabilizing the TopI/DNA complex, causing DNA damage during cell replication . This effectively inhibits the proliferation of cancer cells . The compound’s binding modes with the TopI/DNA complex have been proposed based on molecular docking results .
Biochemical Pathways
The compound affects the biochemical pathway involving TopI and DNA replication . By inhibiting TopI, the compound disrupts the normal process of DNA replication, leading to DNA damage and cell death .
Result of Action
The result of the compound’s action is potent cytotoxicity . It has demonstrated significant anticancer activity, making it a promising candidate for the development of new anticancer drugs .
Properties
IUPAC Name |
2-(2,4-dimethyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-13-12-14(2)25-22(24-13)21(15-8-4-3-5-9-15)28-23(25)18-19(26)16-10-6-7-11-17(16)20(18)27/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRVWVCGWXKIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(SC(=C3C(=O)C4=CC=CC=C4C3=O)N12)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.